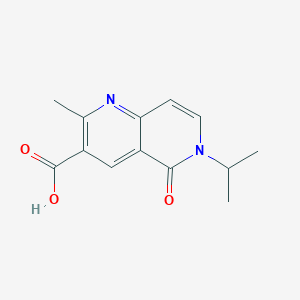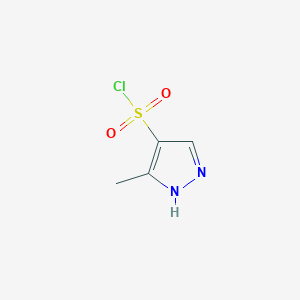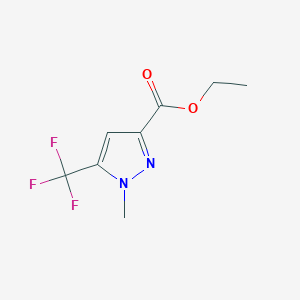
3-Iod-5-(Trifluormethyl)pyridin-2-yl-trifluormethansulfonat
Übersicht
Beschreibung
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is a chemical compound with the empirical formula C7H2F6INO3S . It is a solid substance and is used as a fluorinated building block . The molecular weight of this compound is 421.06 .
Molecular Structure Analysis
The SMILES string for this compound is FC(F)(F)c1cnc(OS(=O)(=O)C(F)(F)F)c(I)c1 . This notation provides a way to represent the structure of the compound using text.Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, zu denen auch „3-Iod-5-(Trifluormethyl)pyridin-2-yl-trifluormethansulfonat“ gehört, sind wichtige Strukturmotive in aktiven agrochemischen Wirkstoffen . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue Agrochemikalien, die Trifluormethylpyridin enthalten, ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Bestandteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den Trifluormethylpyridin-Bestandteil enthalten, die Marktzulassung erhalten .
Zwischenprodukt für die Synthese von Pflanzenschutzmitteln
Unter den Trifluormethylpyridin-Derivaten ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemisches Zwischenprodukt für die Synthese mehrerer Pflanzenschutzmittel verwendet wird, am stärksten nachgefragt .
Fortgeschrittenes chemisches Zwischenprodukt
“this compound“ wird als fortschrittliches chemisches Zwischenprodukt verwendet .
Pharmazeutisches Zwischenprodukt
Es wird auch als pharmazeutisches Zwischenprodukt verwendet .
Dies sind nur einige der vielen möglichen Anwendungen von „this compound“. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die besonderen Eigenschaften des Pyridin-Bestandteils tragen zu den biologischen Aktivitäten von Trifluormethylpyridin-Derivaten bei . Es wird erwartet, dass in Zukunft viele neue Anwendungen von Trifluormethylpyridinen entdeckt werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-iodo-5-(trifluoromethyl)pyridin-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6INO3S/c8-6(9,10)3-1-4(14)5(15-2-3)18-19(16,17)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZAOBDXVQHJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)










![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)
